REACTION_CXSMILES
|
Cl.C[O:3][C:4]1[CH:9]=[C:8]([CH2:10][CH2:11][NH2:12])[CH:7]=[CH:6][N:5]=1.[BrH:13]>CC(O)=O>[BrH:13].[NH2:12][CH2:11][CH2:10][C:8]1[CH:7]=[CH:6][NH:5][C:4](=[O:3])[CH:9]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=NC=CC(=C1)CCN
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
WASH
|
Details
|
The residue was washed with THF (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Br.NCCC1=CC(NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |